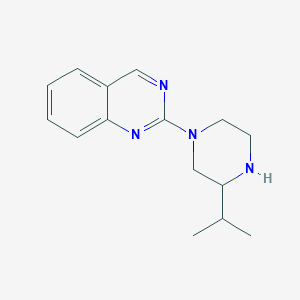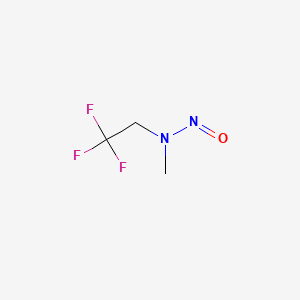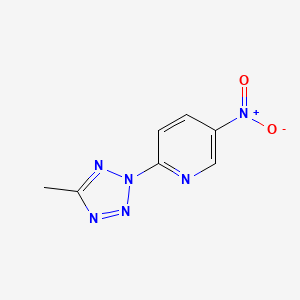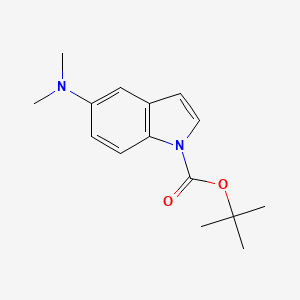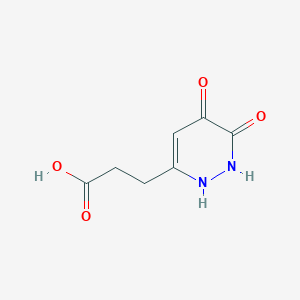
3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid is a chemical compound that belongs to the class of pyridazinones Pyridazinones are heterocyclic aromatic organic compounds characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones in the presence of a dehydrating agent[_{{{CITATION{{{_2{Discovery of 2-3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin .... The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The use of catalysts and optimization of reaction parameters are crucial to achieving high yields and minimizing by-products.
化学反应分析
Types of Reactions: 3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyridazinones.
科学研究应用
3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cardiovascular disorders and metabolic syndromes.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid is structurally similar to other pyridazinone derivatives, such as 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (MGL-3196)[_{{{CITATION{{{_2{Discovery of 2-3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin .... it has unique properties that distinguish it from these compounds. For example, its specific substitution pattern and functional groups may confer different biological activities and chemical reactivity.
相似化合物的比较
MGL-3196
2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Other pyridazinone derivatives
属性
分子式 |
C7H8N2O4 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC 名称 |
3-(5,6-dioxo-1,2-dihydropyridazin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O4/c10-5-3-4(1-2-6(11)12)8-9-7(5)13/h3H,1-2H2,(H,8,10)(H,9,13)(H,11,12) |
InChI 键 |
IXOGISJWMNIUNC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NNC(=O)C1=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)

![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
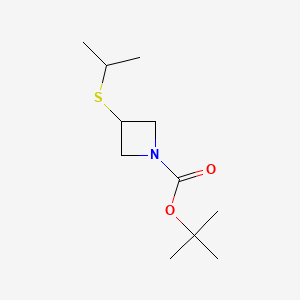
![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)


![tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B15359436.png)

